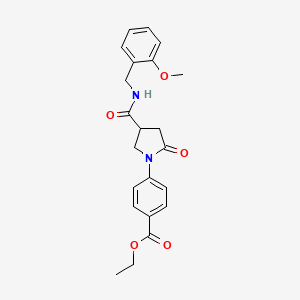
Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate is a complex organic compound with a molecular formula of C18H20N2O4 This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzoate ester, and a methoxybenzyl carbamoyl group
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(2-methoxybenzyl)carbamoyl]amino}benzoate: This compound has a similar structure but lacks the pyrrolidinone ring.
Ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate: This compound includes a carbonothioyl group instead of the carbamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1190281-67-4 |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(2-methoxyphenyl)methylcarbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H24N2O5/c1-3-29-22(27)15-8-10-18(11-9-15)24-14-17(12-20(24)25)21(26)23-13-16-6-4-5-7-19(16)28-2/h4-11,17H,3,12-14H2,1-2H3,(H,23,26) |
InChI Key |
DVMRWNQSZGXWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


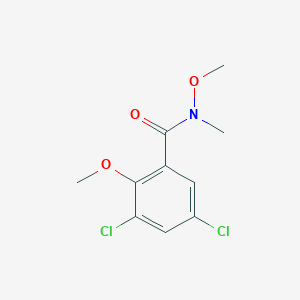
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
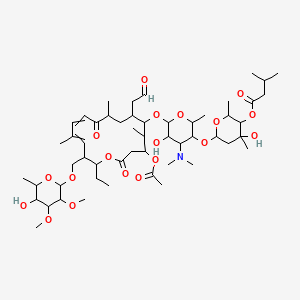
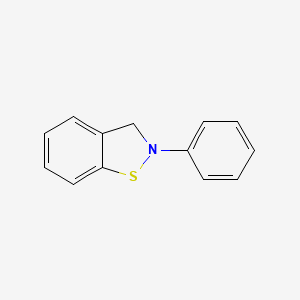
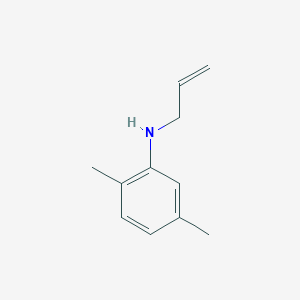
![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
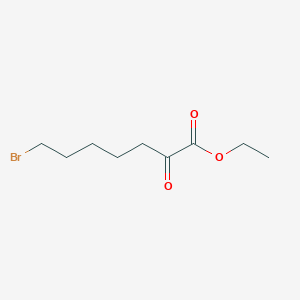
![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1R,18S,21E,28S,29R,30R)-30-[(2S,4S,5R,6R)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14129626.png)
![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)
![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)
